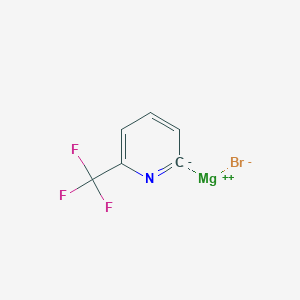
(6-(Trifluoromethyl)pyridin-2-yl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-(trifluoromethyl)pyridin-2-yl)magnesium bromide, 0.25 M in tetrahydrofuran, is an organometallic compound widely used in organic synthesis. This compound is a Grignard reagent, which is known for its ability to form carbon-carbon bonds, making it a valuable tool in the construction of complex organic molecules. The presence of the trifluoromethyl group enhances the reactivity and stability of the compound, making it particularly useful in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(trifluoromethyl)pyridin-2-yl)magnesium bromide typically involves the reaction of 6-(trifluoromethyl)pyridine with magnesium in the presence of a bromine source. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. Tetrahydrofuran is commonly used as the solvent due to its ability to stabilize the Grignard reagent.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-(trifluoromethyl)pyridin-2-yl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halogens in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with other organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Halides: Organic halides are used in substitution and coupling reactions.
Solvents: Tetrahydrofuran is the preferred solvent due to its stabilizing properties.
Major Products Formed
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Pyridines: Result from substitution reactions.
Coupled Products: Formed from coupling reactions with organic halides.
Scientific Research Applications
(6-(trifluoromethyl)pyridin-2-yl)magnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (6-(trifluoromethyl)pyridin-2-yl)magnesium bromide involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The trifluoromethyl group enhances the reactivity of the compound by stabilizing the negative charge on the magnesium atom, facilitating the nucleophilic attack.
Comparison with Similar Compounds
Similar Compounds
- (6-(trifluoromethyl)pyridin-2-yl)lithium
- (6-(trifluoromethyl)pyridin-2-yl)sodium
- (6-(trifluoromethyl)pyridin-2-yl)potassium
Uniqueness
(6-(trifluoromethyl)pyridin-2-yl)magnesium bromide is unique due to its high reactivity and stability, which are enhanced by the trifluoromethyl group. Compared to its lithium, sodium, and potassium counterparts, the magnesium-based compound offers better control over reaction conditions and higher yields in many synthetic applications.
Properties
Molecular Formula |
C6H3BrF3MgN |
|---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
magnesium;6-(trifluoromethyl)-2H-pyridin-2-ide;bromide |
InChI |
InChI=1S/C6H3F3N.BrH.Mg/c7-6(8,9)5-3-1-2-4-10-5;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI Key |
WTZKLCQDGQAGMJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=NC(=C1)C(F)(F)F.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















